molecular formula C10H8ClNO2 B12920095 3(2H)-Isoxazolone, 2-(4-chlorophenyl)-5-methyl- CAS No. 61563-93-7

3(2H)-Isoxazolone, 2-(4-chlorophenyl)-5-methyl-

Cat. No.: B12920095
CAS No.: 61563-93-7
M. Wt: 209.63 g/mol
InChI Key: JCNSNWQEVFMWMJ-UHFFFAOYSA-N
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Description

The compound 3(2H)-Isoxazolone, 2-(4-chlorophenyl)-5-methyl- belongs to the isoxazolone family, a class of heterocyclic compounds characterized by a five-membered ring containing both oxygen and nitrogen. This derivative features a 4-chlorophenyl group at position 2 and a methyl group at position 4. Isoxazolones are notable for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .

The methyl group at position 5 may contribute to steric effects and modulate solubility.

Properties

CAS No.

61563-93-7

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1,2-oxazol-3-one

InChI

InChI=1S/C10H8ClNO2/c1-7-6-10(13)12(14-7)9-4-2-8(11)3-5-9/h2-6H,1H3

InChI Key

JCNSNWQEVFMWMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Isoxazolone Formic Acid Derivatives and Carbonate Reagents

A patented method describes the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, a key intermediate, by reacting 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid with bis(trichloromethyl) carbonate in the presence of a catalyst in an organic solvent. This method avoids the use of highly toxic reagents such as sulfur oxychloride or phosgene, improving safety and reducing waste.

  • Reaction conditions:
    • Molar ratio of formic acid: bis(trichloromethyl) carbonate: catalyst = 1:0.34–0.8:0.001–0.5
    • Organic solvents: tetrahydrofuran (THF), ethyl acetate, benzene, toluene, chlorobenzene, orthodichlorobenzene, trichloromethane, among others
    • Catalysts: triethylamine, pyridine, 3-picoline, N-methylpyrrole, tetrabutyl urea, etc.
    • Temperature range: 20–150 °C
    • Reaction time: 1–10 hours
  • Outcomes:
    • High yield (>95%)
    • High purity (HPLC content >99%)
    • Minimal equipment corrosion and easy waste processing
    • Byproduct hydrogen chloride can be absorbed and converted to technical hydrochloric acid

Table 1: Reaction Parameters and Yields for Formyl Chloride Synthesis

Parameter Range/Value
Molar ratio (formic acid:carbonate:catalyst) 1 : 0.34–0.8 : 0.001–0.5
Solvent consumption 3–15 times the mass of formic acid
Temperature 20–150 °C
Reaction time 1–10 hours
Yield >95%
Purity (HPLC) >99%

This method is industrially viable due to its safety, cost-effectiveness, and environmental considerations.

Preparation from Alkyl 3-Oxopropanoates and Hydroxylamine Hydrochloride

Another approach involves the synthesis of isoxazol-5(4H)-ones by reacting alkyl 3-oxopropanoates with hydroxylamine hydrochloride under reflux conditions in aqueous ethanol. This method is a classical route to isoxazolone derivatives and can be adapted to introduce the 4-chlorophenyl and 5-methyl substituents by selecting appropriate starting materials.

  • Procedure:
    • Reflux alkyl 3-(4-chlorophenyl)-3-oxopropanoate with hydroxylamine hydrochloride in water and ethanol
    • Neutralize with sodium bicarbonate after reaction completion
    • Isolate the isoxazolone product by filtration and drying
  • Advantages:
    • Straightforward and scalable
    • Good yields (typically >85%)
    • Produces isoxazolone intermediates suitable for further functionalization

This method is supported by literature procedures for related isoxazolone compounds and is adaptable for the target compound.

One-Pot Multi-Component Condensation Methods

Recent advances include environmentally benign one-pot syntheses involving the condensation of aryl aldehydes, hydroxylamine hydrochloride, and ketoesters in the presence of various catalysts or under catalyst-free conditions.

  • Catalysts and conditions:
    • Potassium phthalimide, sodium ascorbate, sodium tetraborate, sodium citrate, or ionic liquids
    • Mild temperatures, often under reflux or room temperature
    • Solvents: water, ethanol, or deep eutectic solvents (e.g., choline chloride:urea)
  • Benefits:
    • High regioselectivity and yields
    • Reduced reaction steps and waste
    • Environmentally friendly solvents and catalysts
  • Example:
    • Reaction of 4-chlorobenzaldehyde, hydroxylamine hydrochloride, and methyl acetoacetate yields 3(2H)-isoxazolone derivatives with 4-chlorophenyl substitution and methyl group at position 5

These methods are gaining traction for their operational simplicity and green chemistry credentials.

Method Key Features Yield (%) Reaction Time Safety & Environmental Impact Scalability
Bis(trichloromethyl) carbonate method High yield, avoids toxic reagents >95 1–10 h High safety, low waste, recyclable solvents Industrial scale
Alkyl 3-oxopropanoate + hydroxylamine Classical, straightforward ~85–90 Several hours Moderate safety, aqueous medium Laboratory to pilot
One-pot multi-component condensation Green chemistry, catalyst options 80–95 1–5 h Environmentally benign solvents/catalysts Suitable for scale-up
  • The bis(trichloromethyl) carbonate method offers superior yields and operational safety by eliminating hazardous chlorinating agents and minimizing corrosive byproducts.
  • Hydroxylamine hydrochloride-based syntheses are versatile and allow for structural diversity but may require longer reaction times and careful pH control.
  • The use of deep eutectic solvents and ionic liquids in one-pot syntheses represents a promising direction for sustainable production of isoxazolone derivatives.
  • Catalysts such as tetrabutyl urea and triethylamine have been shown to enhance reaction rates and yields in carbonate-based syntheses.
  • Purification typically involves recrystallization or vacuum distillation, with melting points around 41–43 °C confirming product identity and purity.

The preparation of 3(2H)-Isoxazolone, 2-(4-chlorophenyl)-5-methyl- is well-established through several synthetic routes. The bis(trichloromethyl) carbonate method stands out for industrial application due to its high yield, safety, and cost-effectiveness. Classical hydroxylamine-based methods and modern one-pot condensation techniques provide alternative routes with advantages in operational simplicity and environmental impact. Selection of the method depends on scale, available resources, and desired purity.

Chemical Reactions Analysis

Chemical Reactions of Isoxazolones

Isoxazolones can undergo several chemical transformations, including nucleophilic substitution, electrophilic addition, and ring-opening reactions.

Nucleophilic Substitution

Isoxazolones can undergo nucleophilic substitution reactions at the 4-position, especially when activated by electron-withdrawing groups.

ReactionConditionsProduct
Nucleophilic SubstitutionStrong nucleophile (e.g., hydroxide), elevated temperatureSubstituted isoxazolone

Electrophilic Addition

Electrophilic addition reactions are less common but can occur under specific conditions, such as the addition of halogens.

ReactionConditionsProduct
Electrophilic AdditionHalogen (e.g., bromine), solvent (e.g., chloroform)Halogenated isoxazolone

Ring-Opening Reactions

Isoxazolones can undergo ring-opening reactions, especially under acidic or basic conditions, leading to the formation of open-chain compounds.

ReactionConditionsProduct
Ring-OpeningAcidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)Open-chain compound

Biological Activity of Isoxazolones

Isoxazolones have been explored for their biological activities, including antimicrobial and anticancer properties. For example, some isoxazole derivatives have shown cytotoxic activity against various cancer cell lines .

Biological Activity Data

CompoundCell LineIC50 (μg/ml)
Isoxazole-carboxamide derivative 2dHep3B~23
Isoxazole-carboxamide derivative 2dHeLa15.48
Isoxazole-carboxamide derivative 2aMCF-739.80

Scientific Research Applications

Synthesis of 3(2H)-Isoxazolone Derivatives

The synthesis of isoxazolone derivatives typically involves multi-step chemical reactions. For instance, one method involves a one-pot sequential strategy that utilizes sulfonylation followed by a dipolar cycloaddition reaction. The resulting compounds are characterized using techniques like FT-IR and NMR spectroscopy to confirm their structures and purity .

Antibacterial Properties

Research has demonstrated that derivatives of isoxazolone exhibit significant antibacterial activity. In a study assessing various isoxazole derivatives, compounds showed minimum inhibitory concentrations (MICs) ranging from 40 to 70 μg/mL against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents . Additionally, some derivatives outperformed standard antibacterial drugs in zone of inhibition tests .

Antifungal and Antitubercular Activities

Recent studies have highlighted the antifungal and anti-tubercular properties of isoxazolone derivatives. A specific series of compounds demonstrated over 50% growth inhibition against fungal mycelial growth, showcasing their potential in treating fungal infections . Furthermore, these compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, indicating promising results in combating this pathogen .

Cytotoxic Effects

The cytotoxic effects of isoxazolone derivatives have been evaluated in various cancer cell lines, including breast and cervical cancer cells. The synthesized compounds exhibited varying degrees of cytotoxicity, suggesting their potential role in cancer therapeutics .

Plant Growth Regulation

Isoxazolone derivatives have been identified as effective plant growth regulators. Research indicates that these compounds can inhibit plant growth while also enhancing yield under certain conditions. For example, 3-substituted phenyl-2-isoxazoline-5-carboxylic acid derivatives have shown significant effects on herbaceous height and seed generation in treated crops compared to untreated controls . This suggests their utility in agricultural practices to optimize crop production.

Material Science Applications

The unique chemical structure of isoxazolone derivatives allows for their use in materials science as well. They can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. The development of novel materials using these compounds is an area of ongoing research.

Summary of Findings

The applications of 3(2H)-Isoxazolone, 2-(4-chlorophenyl)-5-methyl- span multiple domains:

Application AreaSpecific UsesResearch Findings
PharmaceuticalsAntibacterial, antifungal, anticancer agentsSignificant antibacterial activity; cytotoxic effects noted
AgriculturePlant growth regulatorsEffective in enhancing crop yield and growth inhibition
Material ScienceEnhancements in polymer formulationsPotential for improved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoxazolone Family

Key Observations :

Substituent Effects :

  • The 4-chlorophenyl group in the target compound introduces steric bulk and electronic effects distinct from simpler derivatives like Hymexazol. This substitution may enhance lipophilicity, affecting membrane permeability in biological systems .
  • Para-substitution (e.g., 4-chlorophenyl) is associated with improved bioactivity in related heterocycles, such as oxadiazoles, where para-substituted derivatives showed enhanced antibacterial activity .

Crystallographic Behavior :

  • Halogenated aryl groups (e.g., 4-chlorophenyl) can influence crystal packing. In isostructural compounds, replacing chlorine with fluorine minimally alters molecular conformation but adjusts crystal lattice parameters to accommodate halogen size differences .

Comparison with Non-Isoxazolone Heterocycles

Table 2: Activity Trends in Halogen-Substituted Heterocycles
Compound Class Example Compound Substituents Bioactivity References
Oxadiazoles 2-(4-Chlorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl Anticonvulsant, antimicrobial
Thiadiazoles 2-(4-Chlorophenyl)amino-1,3,4-thiadiazole 4-Chlorophenylamino Anticonvulsant, CNS activity
Pyridazinones 2-(4-Chlorophenyl)-5-iodo-pyridazinone 4-Chlorophenyl, iodo Pesticidal (toxic by ingestion)
Key Observations :

Bioactivity: The 4-chlorophenyl motif is recurrent in bioactive compounds. For example, 4-chlorophenyl-substituted oxadiazoles and thiadiazoles exhibit anticonvulsant properties, suggesting that the target isoxazolone may share similar neurological or pesticidal applications . Pyridazinone derivatives with 4-chlorophenyl groups (e.g., CJT800) are classified as pesticides with moderate toxicity, highlighting the role of halogenated aryl groups in agrochemical design .

Toxicity and Safety :

  • Chlorinated aromatic compounds often emit toxic fumes (e.g., Cl⁻, SOₓ) upon decomposition, necessitating careful handling . The target compound’s safety profile remains uncharacterized but may align with these trends.

Research Findings and Implications

Structural Insights from Isoxazolone Derivatives

  • Planarity and Conformation: In crystallographic studies, isoxazolone derivatives with bulky substituents (e.g., 4-fluorophenyl) exhibit near-planar cores, with perpendicular orientations of aryl groups influencing packing efficiency .
  • Halogen Exchange : Isostructural compounds with chlorine vs. bromine substituents show nearly identical molecular conformations but differ in lattice parameters, indicating that halogen size minimally disrupts core geometry .

Biological Activity

3(2H)-Isoxazolone, 2-(4-chlorophenyl)-5-methyl- is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and antimicrobial activity.

Chemical Structure and Properties

The compound belongs to the isoxazolone family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the 4-chlorophenyl and 5-methyl substituents plays a significant role in modulating its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of isoxazolone derivatives. For instance, a series of isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer) cells. Among these, certain derivatives exhibited significant activity with IC50 values as low as 15.48 μg/ml against HeLa cells. Notably, compounds with structural similarities to 3(2H)-Isoxazolone demonstrated promising results in inducing apoptosis and inhibiting cell proliferation .

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCell LineIC50 (μg/ml)Mechanism of Action
2dHeLa15.48Induces apoptosis
2eHep3B23.00Cell cycle arrest in G2/M phase
2aMCF-739.80Antioxidant activity

Anti-inflammatory Effects

Isoxazolone derivatives have also been studied for their anti-inflammatory properties. A study focusing on substituted isoxazole derivatives showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Compounds exhibited notable binding affinities and were effective in reducing edema in laboratory models .

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

Compound% Edema Inhibition (2h)% Edema Inhibition (3h)Binding Affinity (kcal/mol)
5b75.6876.71-8.7
5c74.4875.56-8.5
5d71.8672.32-8.4

Antimicrobial Activity

The antimicrobial potential of isoxazolone derivatives has been explored in various studies, revealing broad-spectrum activity against both bacterial and fungal pathogens. For example, certain derivatives showed minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .

Table 3: Antimicrobial Activity of Isoxazole Derivatives

CompoundBacteria/FungiMIC (μg/ml)
TPI-2Staphylococcus aureus<10
TPI-5Escherichia coli<15
TPI-14Candida albicans<20

Case Studies

  • Anticancer Evaluation : A study synthesized several isoxazole derivatives and tested their cytotoxic effects on MCF-7 cells, finding that specific modifications to the isoxazole structure enhanced anticancer activity significantly .
  • Inflammation Model : In vivo experiments demonstrated that selected isoxazole derivatives effectively reduced inflammation in animal models, correlating with their ability to inhibit COX enzymes .
  • Antimicrobial Testing : The antimicrobial efficacy was assessed using standard protocols against various pathogens, confirming the broad-spectrum activity of these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3(2H)-Isoxazolone, 2-(4-chlorophenyl)-5-methyl-, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via oxime intermediates derived from substituted benzaldehydes (e.g., o-chlorobenzaldehyde) followed by cyclization with ethyl acetoacetate . To optimize yield, employ Design of Experiments (DOE) to test variables like temperature, stoichiometry, and reaction time. In-situ monitoring (e.g., FTIR or HPLC) can track intermediate formation and minimize side reactions . Chlorination steps using agents like PCl₅ require careful control to avoid over-chlorination.

Q. How can the structural integrity of this isoxazolone derivative be confirmed experimentally?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination (as demonstrated for fluorophenyl analogs in ) with spectroscopic techniques:

  • NMR : Analyze 1H^1H/13C^{13}C shifts to confirm substituent positions (e.g., methyl at C5, 4-chlorophenyl at C2) .
  • IR : Validate carbonyl (C=O) and aromatic C-Cl stretches.
  • MS : Use high-resolution mass spectrometry to verify molecular ion peaks and fragmentation patterns.

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : Stability studies under varying conditions (pH, temperature, humidity) are critical. Avoid exposure to strong oxidizing agents and moisture, as isoxazolones are prone to hydrolysis . Store at 2–8°C in inert atmospheres (argon or nitrogen) with desiccants. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for isoxazolone derivatives?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, such as cyclization or chlorination steps. Compare activation energies of competing pathways (e.g., oxime vs. alternative intermediates) . Pair computational results with kinetic isotope effects (KIEs) or trapping experiments to validate mechanistic hypotheses.

Q. How should researchers address discrepancies in reported biological activities of structurally similar isoxazolones?

  • Methodological Answer : Conduct systematic SAR studies by synthesizing analogs with varying substituents (e.g., replacing 4-chlorophenyl with fluorophenyl or methoxyphenyl ). Use standardized assays (e.g., enzyme inhibition or cytotoxicity protocols) under controlled conditions (pH, solvent, cell lines) to isolate substituent effects . Meta-analyses of published data can identify confounding variables like assay sensitivity or impurity profiles.

Q. What strategies are effective for designing derivatives with enhanced solubility without compromising bioactivity?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions (e.g., C3 or C4) while retaining the 4-chlorophenyl and methyl groups. Use logP calculations and Hansen solubility parameters to predict solvent compatibility . Validate solubility via shake-flask methods and correlate with in vitro activity.

Q. How can advanced spectroscopic techniques elucidate tautomeric equilibria in isoxazolone derivatives?

  • Methodological Answer : Employ variable-temperature 1H^1H NMR to observe tautomeric shifts (e.g., keto-enol equilibria). Dynamic NMR experiments can quantify energy barriers between tautomers. Compare with computational models (e.g., DFT-derived tautomer stability) .

Q. What methodologies are recommended for studying solvent effects on reactivity in isoxazolone-based reactions?

  • Methodological Answer : Screen solvents with varying polarity (e.g., DMSO, THF, toluene) in model reactions (e.g., cyclization or functionalization). Use Kamlet-Taft or Catalan parameters to quantify solvent effects on reaction rates . Pair with molecular dynamics simulations to probe solvation shells and transition states.

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